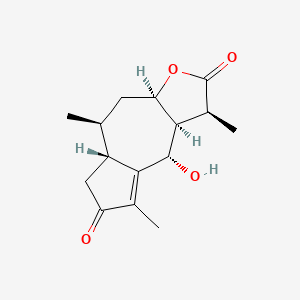
Geigerin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geigerin is a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Geigerin is characterized by its sesquiterpene lactone structure, which is known for its reactivity and biological activity. The compound exhibits a unique chemical profile that contributes to its cytotoxic effects against various cell lines.
Cytotoxicity Studies
One of the primary areas of research on this compound involves its cytotoxic effects. A study conducted on murine myoblast cell line C2C12 demonstrated that this compound induces apoptosis in a concentration-dependent manner. The methodology included:
- Assays Used : Methyl-thiazol-tetrazolium (MTT), lactate dehydrogenase (LDH), annexin V flow cytometry, and transmission electron microscopy (TEM).
- Findings :
- At concentrations of 2.0 mM, 2.5 mM, and 5.0 mM over 24, 48, and 72 hours, a significant reduction in cell survival was observed.
- The highest concentration (5.0 mM) resulted in a 49.6% reduction in cell viability after 24 hours.
- Apoptotic changes were confirmed through annexin V binding activity and TEM imaging, which revealed typical apoptotic features such as membrane blebbing and chromatin condensation .
Cancer Research
This compound's ability to induce apoptosis has led to investigations into its potential use in cancer therapy. The modulation of apoptotic pathways suggests that this compound could be explored as an adjunct in cancer treatments, particularly for tumors resistant to conventional therapies.
Anti-Parasitic Activity
Research has also indicated that this compound possesses anti-parasitic properties. In studies targeting Leishmania donovani, this compound showed promising results against promastigotes, indicating its potential as a therapeutic agent for leishmaniasis .
Toxicological Assessments
In addition to its therapeutic potential, this compound's cytotoxicity necessitates thorough toxicological evaluations. The use of in vitro models, such as the C2C12 cell line, provides valuable insights into the safety profile of this compound. The findings suggest that while this compound is effective in inducing apoptosis, further studies are required to assess its long-term effects and safety margins.
Comparative Data Table
| Application | Methodology | Findings |
|---|---|---|
| Cytotoxicity | MTT, LDH assays, Annexin V flow cytometry | Apoptosis induction; significant reduction in cell viability at high concentrations |
| Cancer Therapy Potential | In vitro assays on cancer cell lines | Induction of apoptosis suggests possible adjunct therapy |
| Anti-Parasitic Activity | Testing against Leishmania donovani | Effective against promastigotes; potential for treatment |
Case Studies
- Cytotoxicity in Myoblasts : A detailed study on C2C12 cells demonstrated that this compound induces apoptosis through specific cellular pathways, highlighting its potential role in cancer therapeutics.
- Anti-Parasitic Efficacy : Research involving various medicinal plants indicated that this compound could serve as a natural product with anti-parasitic properties against Leishmania donovani, warranting further exploration in drug development.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H20O4/c1-6-4-11-13(8(3)15(18)19-11)14(17)12-7(2)10(16)5-9(6)12/h6,8-9,11,13-14,17H,4-5H2,1-3H3/t6-,8-,9+,11+,13+,14+/m0/s1 |
Clave InChI |
BFWXQSLJSDLIAA-GSGOXJSYSA-N |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H](C3=C(C(=O)C[C@H]13)C)O |
SMILES canónico |
CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |
Sinónimos |
geigerin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















